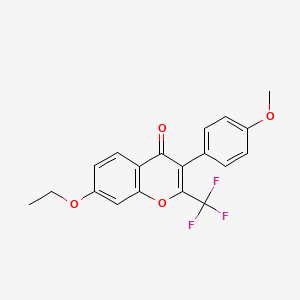

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Catalysis

A study on novel polystyrene-supported TBD catalysts demonstrated their efficacy in Michael addition reactions, a cornerstone synthetic process for the creation of Warfarin and its analogues, including a compound structurally related to 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. This research highlights the potential of such catalysts in environmentally friendly conditions, emphasizing the synthesis of complex molecules with high conversion yields (Alonzi et al., 2014).

Photochemistry and Material Science

In the realm of photochemistry, chromene chromium carbene complexes have been utilized to synthesize naphthopyran and naphthopyrandione units, which are key components in photochromic materials and biologically active natural products. Such complexes, related to the chemical structure of interest, facilitate the formation of compounds via benzannulation reactions, showcasing the potential of chromenes in the development of advanced materials (Rawat et al., 2006).

Molecular Docking and Spectroscopic Analyses

A comprehensive study on hybrid compounds containing pyrazole and coumarin cores, akin to the compound , employed molecular docking, Hirshfeld surface, and spectroscopic analyses to elucidate structural, electronic, and thermodynamic properties. This investigation supports the potential of these compounds in various applications, from material science to bioactive agents, through detailed theoretical and experimental approaches (Sert et al., 2018).

Phototransformation and Environmental Sensing

Research on the phototransformation of 3-alkoxychromenones has shed light on the regioselective photocyclisation and dealkoxylation processes, offering insights into the structural dynamics under UV light. Such findings contribute to a deeper understanding of chromenones' behavior, which could be leveraged in environmental sensing and organic synthesis (Khanna et al., 2015).

Propriétés

IUPAC Name |

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O4/c1-3-25-13-8-9-14-15(10-13)26-18(19(20,21)22)16(17(14)23)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUOJHWTPOWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)

![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)

![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)